3-cyclopentyl-N-(3,4-dimethylphenyl)propanamide
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Overview
Description
3-cyclopentyl-N-(3,4-dimethylphenyl)propanamide is an organic compound with the molecular formula C16H23NO It is a member of the propanamide family, characterized by the presence of a cyclopentyl group and a dimethylphenyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(3,4-dimethylphenyl)propanamide typically involves the reaction of 3,4-dimethylphenylamine with cyclopentylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(3,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-cyclopentyl-N-(3,4-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-(2,3-dimethylphenyl)propanamide
- 3-cyclopentyl-N-(2,4-dimethylphenyl)propanamide
- 3-cyclopentyl-N-(3-methylbutyl)propanamide
Uniqueness
3-cyclopentyl-N-(3,4-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
3-cyclopentyl-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C16H23NO/c1-12-7-9-15(11-13(12)2)17-16(18)10-8-14-5-3-4-6-14/h7,9,11,14H,3-6,8,10H2,1-2H3,(H,17,18) |
InChI Key |
OUXFUTSZOONCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2CCCC2)C |
Origin of Product |
United States |
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